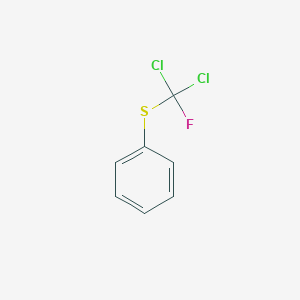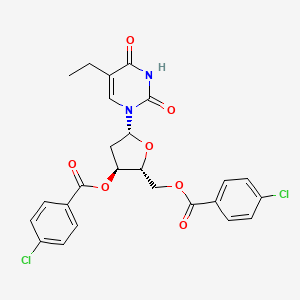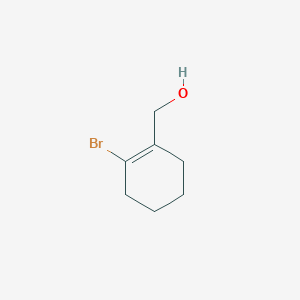
2-Propylzinc iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylzinc iodide is an organozinc compound with the molecular formula C3H7IZn. It is commonly used in organic synthesis as a reagent for various chemical transformations. This compound is typically found in a solution form, often in tetrahydrofuran (THF), and is known for its reactivity and utility in forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Propylzinc iodide can be synthesized through the reaction of 2-propyl iodide with zinc in the presence of a solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
C3H7I + Zn → C3H7IZn
Industrial Production Methods: In an industrial setting, the preparation of this compound involves similar methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of high-purity reagents and controlled environments to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propylzinc iodide undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It participates in nucleophilic substitution reactions, where the propyl group is transferred to an electrophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles such as alkyl halides or carbonyl compounds are typical reactants.
Major Products Formed:
Oxidation: Propanol or propanone.
Reduction: Propane.
Substitution: Various substituted organic compounds depending on the electrophile used.
Applications De Recherche Scientifique
2-Propylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism by which 2-propylzinc iodide exerts its effects involves the transfer of the propyl group to an electrophile. This process typically involves the formation of a transition state where the zinc atom coordinates with the electrophile, facilitating the transfer of the propyl group. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
- Methylzinc iodide (CH3IZn)
- Ethylzinc iodide (C2H5IZn)
- Butylzinc iodide (C4H9IZn)
Comparison: 2-Propylzinc iodide is unique in its reactivity and the types of products it can form. Compared to methylzinc iodide and ethylzinc iodide, it offers different steric and electronic properties, making it suitable for specific synthetic applications. Its longer carbon chain compared to methylzinc iodide provides different reactivity patterns and product distributions.
Propriétés
IUPAC Name |
iodozinc(1+);propane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.HI.Zn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRYXFTWCAVKGT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]C.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7IZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311282 |
Source


|
| Record name | Zinc, iodo(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38614-18-5 |
Source


|
| Record name | Zinc, iodo(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione](/img/structure/B6316461.png)



![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)









